Product packaging for 5'-Deoxy-5'-iodo-9-deazainosine(Cat. No.:CAS No. 102731-46-4)

5'-Deoxy-5'-iodo-9-deazainosine

Número de catálogo: B034864
Número CAS: 102731-46-4
Peso molecular: 377.13 g/mol
Clave InChI: FKFBWNDSWWYBKW-KBHCAIDQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Contextualizing Synthetic Nucleoside Analogs in Biochemical Science

Synthetic nucleoside analogs are fundamental tools in biochemical and medical science. Their primary mechanism of action often involves mimicking natural nucleosides to interact with cellular enzymes involved in nucleic acid synthesis and metabolism. numberanalytics.com Once inside a cell, these analogs can be phosphorylated by cellular kinases to their active triphosphate forms. numberanalytics.com These active forms can then exert their effects in several ways:

Enzyme Inhibition: They can bind to the active site of an enzyme, preventing the natural substrate from binding and thereby inhibiting the enzyme's function.

Chain Termination: If incorporated into a growing DNA or RNA strand, the lack of a critical chemical group (like a 3'-hydroxyl group) can prevent the addition of the next nucleotide, leading to the termination of the nucleic acid chain. numberanalytics.comnih.gov

Induction of Apoptosis: By disrupting normal DNA synthesis and causing cellular stress, many nucleoside analogs can trigger programmed cell death, or apoptosis. cuni.cz

These mechanisms have been successfully exploited to develop a wide range of antiviral and anticancer drugs. numberanalytics.com Beyond therapeutics, nucleoside analogs are invaluable research tools for elucidating the mechanisms of DNA replication, repair, and other fundamental cellular processes. escholarship.org

Overview of 9-Deazapurine Nucleoside Analog Classes

5'-Deoxy-5'-iodo-9-deazainosine is a member of the 9-deazapurine nucleoside analog class. In this class, the nitrogen atom at the 9th position of the purine (B94841) ring is replaced with a carbon atom. This seemingly subtle change has profound consequences, as the resulting C-glycosidic bond is not susceptible to cleavage by enzymes like purine nucleoside phosphorylase (PNP). nih.gov This resistance to enzymatic breakdown is a key feature of their design.

The 9-deazapurine ribonucleosides are a significant class of non-cleavable PNP inhibitors. nih.gov Research has explored various analogs within this class, including 9-deazaguanosine and 9-deazainosine (B10777976), which exhibit significant inhibitory activity against PNP. nih.gov Other related deazapurine analogs include 1-deazapurines and 8-aza-7-deazapurines, which have also been investigated for their potential as antibacterial and kinase-inhibiting agents. ontosight.aimdpi.com The primary focus for many 9-deazapurine analogs, however, remains the inhibition of PNP, an enzyme crucial for purine salvage and with a pivotal role in T-cell function. nih.govnih.gov

Structural Significance of the 5'-Deoxy-5'-iodo Modification

The structure of this compound is distinguished by the replacement of the 5'-hydroxyl group on the ribose sugar with an iodine atom. This modification has several important implications:

Enhanced Enzyme Binding: The substitution of the hydroxyl group with a larger, more lipophilic iodine atom can significantly alter the way the molecule fits into the active site of an enzyme. In the case of PNP, this modification results in a dramatically increased affinity for the enzyme compared to its non-iodinated counterpart. nih.gov

Resistance to Phosphorylation: The absence of the 5'-hydroxyl group means that the molecule cannot be phosphorylated by cellular kinases. nih.gov This prevents its incorporation into nucleic acid chains, meaning its mechanism of action is not as a chain terminator but purely as an enzyme inhibitor.

Research Tool: The iodine atom can serve as a useful tool in biochemical studies. For instance, halogenated nucleotides are often used in X-ray crystallography to help determine the three-dimensional structure of DNA and protein-DNA complexes. genelink.com The iodine atom is photo-labile and can be used in UV-crosslinking experiments to identify and map the binding sites of proteins on nucleic acids. genelink.com

The combination of the 9-deaza modification, which confers stability, and the 5'-iodo modification, which enhances potency, makes this compound a highly specific and powerful biochemical agent.

Broad Research Trajectories for this compound

The principal research trajectory for this compound is as a potent and selective inhibitor of purine nucleoside phosphorylase (PNP). nih.gov This has positioned it as a valuable tool for studying the role of PNP in cellular function and as a lead compound in the development of therapeutics for diseases where T-cell proliferation is a key factor.

The primary focus of this research has been in the context of T-cell lymphoblastic leukemia. nih.gov Studies have shown that by inhibiting PNP, this compound can potentiate the cytotoxic effects of other nucleoside analogs, such as 2'-deoxyguanosine (B1662781). nih.gov The inhibition of PNP leads to an accumulation of deoxyguanosine, which is then converted into deoxyguanosine triphosphate (dGTP) within T-cells. High levels of dGTP are toxic and induce apoptosis, providing a targeted approach to killing these cancer cells. nih.govclinmedjournals.org

While some nucleoside analogs have broad antiviral applications, the research on this compound has been predominantly focused on its role as an enzyme inhibitor in cancer research rather than as a direct antiviral agent. nih.govnih.gov Its high potency makes it an excellent laboratory tool for studying the purine salvage pathway and for validating PNP as a therapeutic target.

Detailed Research Findings

Research has quantified the potent inhibitory effect of this compound on human purine nucleoside phosphorylase.

CompoundTarget EnzymeInhibition Constant (Ki)
This compound Human Erythrocytic Purine Nucleoside Phosphorylase1.8 x 10⁻⁷ M nih.gov
9-DeazainosineHuman Erythrocytic Purine Nucleoside Phosphorylase20 x 10⁻⁷ M nih.gov
9-DeazaguanosineHuman Erythrocytic Purine Nucleoside Phosphorylase29 x 10⁻⁷ M nih.gov

This table presents the Ki values, a measure of inhibitor potency, for several 9-deazapurine nucleosides. A lower Ki value indicates a more potent inhibitor.

The practical application of this potent inhibition has been demonstrated in cell-based assays.

Cell LineTreatmentEffect
MOLT-3 Human T-cell Leukemia2'-Deoxyguanosine alone50% inhibitory concentration (IC50) of ~2 x 10⁻⁵ M nih.gov
MOLT-3 Human T-cell Leukemia2'-Deoxyguanosine + This compound Reduced the IC50 of 2'-Deoxyguanosine to ~2 x 10⁻⁶ M nih.gov

This table illustrates how this compound enhances the growth-inhibitory effect of 2'-deoxyguanosine on a T-cell leukemia cell line.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12IN3O4 B034864 5'-Deoxy-5'-iodo-9-deazainosine CAS No. 102731-46-4

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

102731-46-4

Fórmula molecular

C11H12IN3O4

Peso molecular

377.13 g/mol

Nombre IUPAC

7-[(2S,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C11H12IN3O4/c12-1-5-8(16)9(17)10(19-5)4-2-13-7-6(4)14-3-15-11(7)18/h2-3,5,8-10,13,16-17H,1H2,(H,14,15,18)/t5-,8-,9-,10+/m1/s1

Clave InChI

FKFBWNDSWWYBKW-KBHCAIDQSA-N

SMILES

C1=C(C2=C(N1)C(=O)NC=N2)C3C(C(C(O3)CI)O)O

SMILES isomérico

C1=C(C2=C(N1)C(=O)N=CN2)[C@H]3[C@@H]([C@@H]([C@H](O3)CI)O)O

SMILES canónico

C1=C(C2=C(N1)C(=O)N=CN2)C3C(C(C(O3)CI)O)O

Sinónimos

5'-deoxy-5'-iodo-9-deazainosine

Origen del producto

United States

Chemical Synthesis and Derivatization Strategies

Modern Approaches to 9-Deazapurine Nucleoside Analog Synthesis

Contemporary synthetic strategies for 9-deazapurine nucleoside analogs have focused on increasing efficiency, stereoselectivity, and the ability to generate diverse derivatives. These modern methods often center on the crucial step of forming the C-C glycosidic bond between the pyrrolo[3,2-d]pyrimidine (9-deazapurine) base and the ribose sugar.

Applications of Vorbrüggen Glycosylation in Nucleoside Analog Synthesis

The Vorbrüggen glycosylation, a powerful and widely used method for N-nucleoside synthesis, has been adapted for the creation of C-nucleosides like 9-deazainosine (B10777976). wikipedia.orgresearchgate.netdrugfuture.com This reaction involves the coupling of a silylated heterocyclic base with a protected sugar, typically a 1-O-acetyl or 1-O-alkoxy derivative, in the presence of a Lewis acid catalyst such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). wikipedia.orgrsc.orgrsc.org The use of a participating group at the 2'-position of the ribose, such as an acetyl or benzoyl group, helps to direct the stereochemistry of the glycosylation, leading predominantly to the desired β-anomer. rsc.org This stereocontrol is critical, as the biological activity of nucleosides is highly dependent on the anomeric configuration. While the classic Vorbrüggen reaction forms an N-glycosidic bond, its principles are applied in modified procedures to construct the C-C bond in 9-deazapurine nucleosides, often by using a pre-functionalized purine (B94841) precursor. Recent advancements include solvent-free approaches using mechanochemistry (ball milling) which can accelerate the reaction and sometimes even eliminate the need for pre-silylation of the nucleobase. rsc.org

Strategies for Regioselective Iodination at the 5'-Position

The specific introduction of an iodine atom at the 5'-position of the ribose ring is a crucial transformation in the synthesis of the target compound. This 5'-iodo group serves as a key handle for further derivatization. Several methods have been developed to achieve this regioselectively.

A highly effective and common method is the Appel reaction, which uses a combination of triphenylphosphine (B44618) and iodine to directly convert the primary 5'-hydroxyl group into the 5'-iodo group. This reaction is generally selective for the primary hydroxyl over the secondary ones at the 2' and 3' positions, often allowing the reaction to be performed on an unprotected nucleoside.

An alternative two-step strategy involves the initial conversion of the 5'-hydroxyl into a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. This sulfonate is an excellent leaving group and is readily displaced by an iodide ion (from a source like sodium iodide) in a Finkelstein-type reaction. While this approach requires an additional step, it is also highly regioselective for the 5'-position. nih.gov

Design and Synthesis of N-9 Substituted 9-Deazainosine Derivatives

Modifications to the 9-deazapurine ring system, particularly at the position equivalent to N-9 in purines, have been explored to develop more potent and selective enzyme inhibitors.

Rationale for Substitutions at the N-9 Position

The rationale for introducing substituents at the N-9 position of 9-deazainosine analogs is to probe for and exploit additional binding interactions within the active site of target enzymes like PNP. nih.gov By appending various chemical groups at this position, it is possible to access new pockets or interact with different amino acid residues within the enzyme's binding site. The goal of these substitutions is to enhance binding affinity, improve selectivity over other enzymes, and potentially modify the compound's physicochemical properties, such as solubility and cell permeability. For example, the introduction of aryl groups can lead to beneficial hydrophobic or π-π stacking interactions. The synthesis of these N-9 substituted analogs can be achieved through methods like direct Friedel-Crafts aroylation or arylmethylation of the 9-deazapurine heterocycle. nih.gov

Synthetic Pathways for 9-(arylmethyl) Derivatives

The introduction of an arylmethyl group at the N-9 position of the 9-deazainosine scaffold is a key derivatization step. Several synthetic methodologies can be employed to achieve this, often involving the direct alkylation of the 9-deazapurine ring system. The choice of method can depend on the desired regioselectivity and the nature of the arylmethyl halide.

One effective method for the synthesis of 9-substituted 9-deazapurines is through a direct Friedel-Crafts aroylation or arylmethylation reaction. nih.gov This approach utilizes a strong acid catalyst, such as trifluoromethanesulfonic acid, to promote the reaction between the 9-deazapurine nucleus and an appropriate arylmethylating agent. nih.gov In cases where direct arylmethylation is not feasible, a two-step process involving an initial aroylation followed by a Wolff-Kishner reduction can be employed to yield the desired 9-arylmethyl derivative. nih.gov

Alternatively, standard N-alkylation conditions can be applied. These methods often involve the use of a base to deprotonate the N-9 position of the 9-deazainosine, followed by reaction with an arylmethyl halide. The regioselectivity of this alkylation, favoring the N-9 position over the N-7 position, is a crucial aspect of the synthesis. ub.edunih.gov The use of microwave irradiation has been shown to improve reaction times and reduce the formation of undesired byproducts in the alkylation of purine analogs. ub.edu

The synthesis of the complete target molecule, 5'-Deoxy-5'-iodo-9-(arylmethyl)-9-deazainosine, would logically proceed through one of two main pathways:

Pathway A: Late-stage N-9 Arylmethylation

Synthesis of 5'-Deoxy-5'-iodo-9-deazainosine: The initial step would involve the conversion of 9-deazainosine to its 5'-deoxy-5'-iodo derivative. This can be achieved through a one-pot reaction where the primary 5'-hydroxyl group is converted to a leaving group, which is then displaced by an iodide ion. A related procedure for the synthesis of 5'-azido-5'-deoxyribonucleosides involves the in-situ generation of a 5'-bromo or iodo intermediate from a protected nucleoside using triphenylphosphine and carbon tetrabromide (or iodine), followed by nucleophilic substitution. mdpi.com A similar strategy could be adapted for the direct introduction of iodide.

N-9 Arylmethylation: The resulting this compound would then be subjected to N-9 arylmethylation using one of the methods described above, such as reaction with an arylmethyl halide in the presence of a suitable base (e.g., NaH, K₂CO₃) in a polar aprotic solvent like DMF. nih.govmdpi.com

Pathway B: Early-stage N-9 Arylmethylation

Synthesis of 9-(arylmethyl)-9-deazainosine: In this route, 9-deazainosine is first alkylated at the N-9 position with the desired arylmethyl group.

Iodination of the Ribose Moiety: The resulting 9-(arylmethyl)-9-deazainosine would then undergo selective iodination at the 5'-position of the ribose sugar to yield the final product.

The choice between these pathways would depend on the compatibility of the functional groups with the reaction conditions at each step.

Below is a data table illustrating potential synthetic strategies for the N-9 arylmethylation of a 9-deazapurine core, based on established methods for related compounds.

EntryArylmethyl HalideBaseSolventCatalyst/ConditionsProduct (Illustrative)Reference
1Benzyl bromideNaHDMF-9-Benzyl-9-deazainosine nih.gov
24-Chlorobenzyl chlorideK₂CO₃AcetonitrileMicrowave irradiation9-(4-Chlorobenzyl)-9-deazainosine ub.edu
33-Iodobenzyl alcohol--Mitsunobu Reaction (DIAD, PPh₃)9-(3-Iodobenzyl)-9-deazainosine mdpi.com
4Benzyl alcohol-Trifluoromethanesulfonic acidFriedel-Crafts9-Benzyl-9-deazainosine nih.gov

Enzymatic Inhibition and Biochemical Pathway Modulations

Purine (B94841) Nucleoside Phosphorylase (PNP) as a Primary Molecular Target

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway. nih.gov It catalyzes the reversible phosphorolytic cleavage of N-glycosidic bonds in purine ribonucleosides and 2'-deoxyribonucleosides, forming the corresponding purine base and a pentose-1-phosphate. nih.govuniprot.org Due to its critical role in T-cell proliferation, PNP has become a significant target for the development of inhibitors. nih.gov

Identification of 5'-Deoxy-5'-iodo-9-deazainosine as a Potent PNP Inhibitor

This compound is a member of the 9-deazapurine ribonucleoside class of compounds, which are recognized as noncleavable inhibitors of purine nucleoside phosphorylase. nih.gov This compound has been identified as a highly potent competitive inhibitor of human erythrocytic PNP, exhibiting a Ki value of 1.8 x 10⁻⁷ M. nih.gov Its potency is significantly greater, by at least 30-fold, than the corresponding C-nucleosides like formycin B. nih.gov The substitution of the 5'-hydroxyl group with an iodine atom is a key modification that enhances its inhibitory activity.

Comparative Inhibition Kinetics Against Human and Pathogenic PNPs

The inhibitory effects of this compound have been evaluated against PNP from different sources. It demonstrates potent competitive inhibition of human erythrocytic PNP. nih.gov When tested for its ability to inhibit the phosphorolysis of 2'-deoxyguanosine (B1662781) in intact human erythrocytes and MOLT-3 human T-cell lymphoblastic leukemia cells, this compound showed potency comparable to that of 8-aminoguanosine. nih.gov The development of potent PNP inhibitors like this compound is driven by the need for therapeutic agents that can modulate T-cell mediated immune responses. nih.govnih.gov

Inhibition of Human Erythrocytic PNP by 9-Deazapurine Ribonucleosides

CompoundKi Value (M)
This compound 1.8 x 10⁻⁷
9-Deazainosine (B10777976)20 x 10⁻⁷
9-Deazaguanosine29 x 10⁻⁷
Data sourced from Stoeckler, et al. (1986). nih.gov

Characterization as a Noncleavable Inhibitor

An important characteristic of this compound and other 9-deazapurine ribonucleosides is that they are noncleavable inhibitors of PNP. nih.gov This means they bind to the enzyme without undergoing the phosphorolytic cleavage that is typical for the enzyme's natural substrates. nih.gov This property contributes to their sustained inhibitory action.

Impact on Purine Metabolism Pathways

The inhibition of PNP by this compound has significant downstream effects on purine metabolism, particularly impacting the purine salvage and catabolism pathways.

Influence on Purine Salvage and Catabolism

The purine salvage pathway allows cells to recycle purine bases from the breakdown of nucleic acids, which is an energy-efficient alternative to de novo synthesis. nih.gov PNP plays a crucial role in this pathway by converting nucleosides to bases. nih.gov By inhibiting PNP, this compound disrupts the normal flow of the purine salvage pathway. nih.gov This leads to an accumulation of PNP substrates, such as inosine (B1671953) and guanosine, and their deoxy- counterparts. clinmedjournals.org

The catabolism of purines ultimately leads to the production of uric acid in humans. wikipedia.orgreactome.org This process involves the conversion of hypoxanthine (B114508) and guanine (B1146940) to xanthine (B1682287), which is then oxidized to uric acid. reactome.org The inhibition of PNP effectively blocks a key entry point into this catabolic sequence, as the generation of purine bases from nucleosides is hindered. nih.gov

Effects on Downstream and Upstream Metabolite Concentrations

Inhibition of PNP by compounds like this compound leads to a predictable shift in the concentrations of various metabolites. Upstream of the enzymatic block, there is an accumulation of PNP substrates, including inosine, deoxyinosine, guanosine, and deoxyguanosine. clinmedjournals.org This buildup of nucleosides is a direct consequence of the enzyme's inability to process them.

Conversely, the concentrations of downstream metabolites are reduced. This includes the purine bases hypoxanthine and guanine, which would normally be produced by PNP action. uniprot.orgnih.gov Subsequently, the levels of xanthine and the final catabolic product, uric acid, are also expected to decrease due to the reduced availability of their precursors. wikipedia.orgreactome.org

Interaction Specificity with Purine-Metabolizing Enzymes

The therapeutic and research applications of nucleoside analogs are often dictated by their selective interaction with specific enzymes within a metabolic pathway. For this compound, its biological activity is primarily rooted in its potent and selective inhibition of purine nucleoside phosphorylase (PNP). This selectivity is crucial as it minimizes off-target effects that could arise from the inhibition of other key enzymes in purine metabolism, such as adenosine (B11128) deaminase (ADA).

Differentiation from Adenosine Deaminase Inhibition Profiles

The chemical architecture of this compound, a 9-deazapurine ribonucleoside, confers a high affinity for purine nucleoside phosphorylase (PNP). This class of compounds is recognized for its potent inhibition of PNP, while generally exhibiting weak to no inhibitory activity against adenosine deaminase (ADA). nih.gov An inherited deficiency in ADA leads to severe combined immunodeficiency disease, whereas a deficiency in PNP results in a less severe, selective T-cell immunodeficiency. drugbank.com The differential effects of these enzyme deficiencies highlight the importance of designing selective inhibitors.

Research has demonstrated that 9-deazapurine ribonucleosides, including 9-deazaguanosine and 9-deazainosine, are competitive inhibitors of human erythrocytic PNP with Ki values in the micromolar to sub-micromolar range. nih.gov Specifically, this compound is one of the most potent nucleoside inhibitors of human erythrocytic PNP, with a reported Ki value of 1.8 x 10⁻⁷ M. nih.gov In stark contrast, there is a notable lack of evidence suggesting significant inhibition of ADA by this compound or other 9-deaza-analogs at concentrations where they potently inhibit PNP. This selectivity is a key feature that distinguishes its mechanism of action from non-selective purine analogs or specific ADA inhibitors like deoxycoformycin. nih.gov

The lack of in vivo inhibition of PNP and ADA by the purine analog azathioprine (B366305) further underscores that not all purine-like structures will inhibit these enzymes. nih.gov The targeted design of 9-deazapurine nucleosides has successfully achieved high-affinity binding to PNP without significantly impacting ADA activity.

Table 1: Comparative Inhibition of Human Erythrocytic Purine Nucleoside Phosphorylase by 9-Deazapurine Ribonucleosides

CompoundKi (μM)Reference
This compound0.18 nih.gov
9-Deazainosine20 nih.gov
9-Deazaguanosine29 nih.gov

Selectivity Towards Specific Enzyme Isoforms and Species Orthologs

The inhibitory potency of this compound can vary significantly across different isoforms and species orthologs of purine nucleoside phosphorylase. This selectivity is of paramount importance for therapeutic applications, particularly in the development of antimicrobial or antiparasitic agents, where the goal is to inhibit the pathogen's enzyme without affecting the human host's counterpart.

While comprehensive data on the isoform-specific inhibition by this compound is limited, studies on related purine analogs suggest that such selectivity is achievable. For instance, tricyclic derivatives of 7-deazaadenosine have been shown to be effective inhibitors of E. coli PNP but not of the mammalian enzyme. mdpi.com This indicates that structural differences in the active sites of PNP from different species can be exploited to design species-selective inhibitors.

The primary target of this compound in human systems is the erythrocytic form of PNP. nih.gov The high potency against this human enzyme underscores its potential in modulating human immune responses. However, the efficacy against PNP from other species, such as bacteria or protozoa, would depend on the specific amino acid residues lining the active site of those enzymes. For example, the substrate specificity of PNP in the archaeon Pyrococcus furiosus is determined by key residues in its active site, which differ from human PNP. nih.gov While not directly tested with this compound, these findings support the principle that species-selective inhibition is a feasible strategy.

Further research is required to fully elucidate the inhibitory spectrum of this compound against a broader range of PNP isoforms and orthologs from various species. Such studies would be invaluable for defining its therapeutic window and potential applications beyond human T-cell modulation.

Table 2: Documented Inhibition of Purine Nucleoside Phosphorylase by this compound

Organism/SourceEnzymeInhibition NotedKi ValueReference
HumanErythrocytic Purine Nucleoside PhosphorylaseYes (Competitive)0.18 μM nih.gov

Molecular Interactions and Structure Activity Relationship Sar Studies

Structural Elucidation of Enzyme-Inhibitor Complexes

The three-dimensional architecture of the active site of PNP and the precise manner in which inhibitors bind are fundamental to understanding their mechanism of action. While a crystal structure of PNP complexed specifically with 5'-Deoxy-5'-iodo-9-deazainosine is not publicly available, a wealth of information has been derived from X-ray crystallographic analyses of PNP bound to closely related 9-deazapurine analogs. These studies provide a robust framework for inferring the binding mode of this compound.

X-ray crystallography has been instrumental in revealing the atomic details of the interactions between 9-deazapurine inhibitors and PNP. Studies on PNP complexed with 9-deazaguanine (B24355) and 9-deazahypoxanthine derivatives, such as 9-(arylmethyl)-9-deazaguanines and 9-alicyclic derivatives of 9-deazaguanine, have been particularly insightful. nih.govnih.gov These crystal structures show that the 9-deazapurine ring system sits (B43327) in the purine-binding site of the enzyme, a region that is largely hydrophobic but lined with key polar residues capable of forming specific hydrogen bonds. nih.gov The design of multi-substrate analogue inhibitors has also been guided by crystallographic data of complexes with compounds like 9-(5',5'-difluoro-5'-phosphonopentyl)guanine. nih.gov

The higher resolution structures of human PNP, solved at resolutions up to 2.3 Å, have provided a more precise model of the active site, identifying key water molecules that mediate interactions and refining the understanding of substrate and inhibitor binding. researchgate.net These detailed structural models serve as a reliable foundation for the structure-based design of new and more potent PNP inhibitors. researchgate.net

The binding of 9-deazapurine inhibitors to the PNP active site is characterized by a network of specific interactions. The 9-deazapurine base, mimicking the natural substrates inosine (B1671953) and guanosine, forms a number of critical hydrogen bonds with the enzyme. Key residues involved in this hydrogen bonding network typically include Glu201, Asn243, and a backbone amide from Ala116. The N-7 atom of the purine (B94841) ring (or the corresponding C-7 in 9-deazapurines) and the exocyclic amino and keto groups are primary sites for these interactions.

The binding of an inhibitor to PNP is not a simple lock-and-key event but rather an induced-fit process that can involve conformational changes in both the enzyme and the inhibitor. Studies on tricyclic nucleobase analogs have shown that inhibitors can adopt different conformations (e.g., syn or anti) within the active site. mdpi.com More broadly, the binding of potent inhibitors can lead to a more ordered and compact enzyme structure.

For instance, the binding of transition-state analogues to human PNP has been shown to cause a conformational collapse around the inhibitor, leading to a more rigid protein structure. This is often associated with the ordering of flexible loop regions that are disordered in the unliganded enzyme. researchgate.net Specifically, a loop region comprising residues 250-263 becomes ordered upon inhibitor binding, with His257 interacting with the 5'-hydroxyl group of the inhibitor. This induced ordering contributes to the tight binding of these compounds. The binding of nucleosides in strained conformations is a characteristic feature of enzyme-substrate complex formation for this class of enzymes and is crucial for catalysis.

Quantitative Structure-Activity Relationship (QSAR) and SAR Analysis

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for optimizing lead compounds into clinical candidates. These analyses systematically vary the chemical structure of a lead compound and measure the effect on its biological activity, providing a roadmap for rational drug design.

The introduction of a 5'-deoxy-5'-iodo moiety to the 9-deazainosine (B10777976) scaffold represents a significant breakthrough in the development of potent PNP inhibitors. This compound has been shown to be a potent competitive inhibitor of human erythrocytic PNP, with a reported Ki value of 1.8 x 10⁻⁷ M (0.18 µM). nih.gov This makes it one of the most potent nucleoside inhibitors of the enzyme. nih.gov

The high potency of this compound can be attributed to several factors. The replacement of the 5'-hydroxyl group with iodine increases the lipophilicity of the molecule, which may enhance its interaction with hydrophobic pockets in or near the active site. Furthermore, the iodine atom is a large, polarizable atom that can participate in favorable halogen bonding or other non-covalent interactions within the enzyme's active site. The 5'-deoxy modification also prevents phosphorylation at this position, increasing the metabolic stability of the compound. When compared to its parent compound, 9-deazainosine (Ki = 20 x 10⁻⁷ M), the 5'-deoxy-5'-iodo substitution results in an approximately 11-fold increase in inhibitory potency, highlighting the critical role of this moiety in achieving high affinity. nih.gov

CompoundKi (µM) for human erythrocytic PNP
9-Deazainosine20
9-Deazaguanosine29
This compound 0.18
8-Aminoguanosine (precursor for 8-aminoguanine)0.2

Data sourced from multiple scientific publications. nih.gov

The N-9 position of the 9-deazapurine core has been a major focus for synthetic modification to improve enzyme affinity and cellular permeability. A wide array of substituents, including arylmethyl, alicyclic, and heteroalicyclic groups, have been explored. nih.govnih.gov The general trend observed is that bulky, hydrophobic groups at the N-9 position can significantly enhance inhibitory potency by occupying a hydrophobic pocket in the active site. nih.gov For example, 9-benzylguanine (B3187346) derivatives have shown potent inhibition of PNP. nih.gov

The nature of the N-9 substituent also influences the cellular uptake of these inhibitors. While systematic studies on the cellular uptake of a broad range of 9-deazainosine analogs are not extensively detailed, general principles of drug transport suggest that moderately lipophilic compounds often exhibit improved membrane permeability. However, highly lipophilic compounds can sometimes be subject to efflux by transporters like P-glycoprotein. Acyclic nucleoside phosphonates, another class of PNP inhibitors, have been shown to be taken up by liver and kidney cells, indicating that specific transporters can be involved in the uptake of nucleoside analogs. nih.gov The optimization of the N-9 substituent is therefore a balancing act between maximizing enzyme affinity and achieving favorable pharmacokinetic properties, including cellular uptake. The development of 9-substituted 9-deazapurines has been facilitated by facile synthetic methods, such as direct Friedel-Crafts reactions, allowing for the generation of diverse libraries of compounds for SAR studies. nih.gov

Role of Stereochemistry and Electronic Properties in Biological Activity

The spatial arrangement of atoms (stereochemistry) and the distribution of electrons within the molecule (electronic properties) are critical determinants of the biological activity of this compound.

The electronic properties of the substituents on both the purine-like base and the sugar moiety play a significant role. The replacement of the C9 carbon in the purine ring with a nitrogen atom to form the 9-deaza scaffold alters the electron distribution within the ring system. This modification can affect the pKa of the molecule and its ability to form hydrogen bonds with the target protein.

Computational Approaches in Rational Inhibitor Design

In recent years, computational methods have become indispensable tools in the drug discovery process, enabling the rational design of more effective and specific inhibitors. nih.gov These approaches, often categorized as either structure-based or ligand-based, leverage our understanding of molecular interactions to predict and optimize the binding of a ligand to its target. mdpi.comsigmaaldrich.com

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov In the context of this compound, docking studies can be used to model its interaction with the active site of a target enzyme, such as purine nucleoside phosphorylase (PNP). These simulations provide valuable insights into the binding mode, identifying key hydrogen bonds, hydrophobic interactions, and potential halogen bonds between the inhibitor and the amino acid residues of the enzyme. oup.com For example, docking studies of related 5'-deoxy-adenosine derivatives have revealed how the absence of a 5'-hydroxyl group can alter the binding mode within an adenosine (B11128) receptor, while still maintaining crucial interactions with key residues. mdpi.com

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic picture of the inhibitor-enzyme complex. nih.govsdu.dk MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and to explore the conformational changes that may occur upon inhibitor binding. nih.gov By analyzing the trajectory of an MD simulation, one can identify stable interactions and calculate the binding free energy, which is a theoretical measure of the affinity of the inhibitor for the target. nih.gov These simulations can reveal the dynamic role of specific residues in inhibitor binding and help to explain the structure-activity relationships observed experimentally. nih.gov

Application of Ligand-Based and Structure-Based Drug Design Principles

Both ligand-based and structure-based drug design principles are applied in the development of inhibitors based on the this compound scaffold.

Ligand-based drug design is employed when the three-dimensional structure of the target protein is unknown. nih.govnih.gov This approach relies on the knowledge of a set of molecules that are known to bind to the target. By analyzing the common structural features and properties of these active molecules, a pharmacophore model can be developed. nih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to virtually screen large compound libraries to identify new molecules with the potential to bind to the same target. sigmaaldrich.com Quantitative Structure-Activity Relationship (QSAR) studies are another ligand-based method that aims to correlate the biological activity of a series of compounds with their physicochemical properties. sigmaaldrich.com

Structure-based drug design (SBDD) , on the other hand, is utilized when the three-dimensional structure of the target enzyme has been determined, typically through X-ray crystallography or NMR spectroscopy. numberanalytics.comnih.govmdpi.com With the target structure in hand, medicinal chemists can design inhibitors that are complementary in shape and chemical properties to the active site. nih.govnih.govmdpi.com This approach has been extensively used in the design of inhibitors for purine nucleoside phosphorylase (PNP), a key target for 9-deazaguanine derivatives. nih.govnumberanalytics.comnih.govmdpi.com By examining the crystal structure of PNP complexed with an inhibitor, researchers can identify opportunities to improve binding affinity by introducing new functional groups that can form additional interactions with the protein. Molecular docking and MD simulations are integral tools in the SBDD process, allowing for the virtual evaluation of designed analogs before their chemical synthesis. oup.com

The table below summarizes the key computational approaches used in rational inhibitor design.

Computational ApproachPrincipleApplication in Inhibitor Design
Molecular Docking Predicts the preferred binding orientation of a ligand to a target protein.Identifies potential binding modes of this compound in the active site of its target enzyme.
Molecular Dynamics (MD) Simulations Simulates the time-dependent behavior of a molecular system.Assesses the stability of the docked pose and characterizes the dynamic interactions between the inhibitor and the enzyme.
Ligand-Based Drug Design (LBDD) Uses knowledge of known active molecules to design new ones.Develops pharmacophore models and QSARs for virtual screening and lead optimization when the target structure is unknown.
Structure-Based Drug Design (SBDD) Utilizes the 3D structure of the target protein to design complementary inhibitors.Guides the rational design of novel inhibitors with improved potency and selectivity based on the known structure of the target.

Preclinical Biological Activity and Mechanistic Investigations

In Vitro Efficacy in Cellular Models of Proliferation

Inhibition of Proliferative Activity in T-Lymphocytic Cell Lines (e.g., MOLT-3 cells)

5'-Deoxy-5'-iodo-9-deazainosine has demonstrated notable activity in T-lymphoblastic leukemia cells. Specifically, in studies involving the MOLT-3 human T-cell lymphoblastic leukemia cell line, this compound has been shown to be a potent inhibitor of cellular proliferation. nih.gov The MOLT-3 cell line, established from the peripheral blood of a patient with acute lymphoblastic leukemia, serves as a crucial in vitro model for this type of cancer.

Potentiation of Growth Inhibition by Related Antimetabolites (e.g., 2'-deoxyguanosine)

A significant finding in the preclinical evaluation of this compound is its ability to potentiate the cytotoxic effects of other antimetabolites, particularly 2'-deoxyguanosine (B1662781). nih.gov In the MOLT-3 human T-lymphocytic cell line, the combination of this compound with 2'-deoxyguanosine resulted in a substantial enhancement of growth inhibition. This synergistic effect reduced the 50% inhibitory concentration (IC50) of 2'-deoxyguanosine from approximately 2 x 10⁻⁵ M to about 2 x 10⁻⁶ M. nih.gov This potentiation suggests a cooperative mechanism of action, where the inhibition of purine (B94841) metabolism by this compound increases the cellular sensitivity to 2'-deoxyguanosine.

Cell LineCompoundIC50 with this compoundIC50 without this compoundReference
MOLT-32'-deoxyguanosine~ 2 x 10⁻⁶ M~ 2 x 10⁻⁵ M nih.gov

Activity in Other in vitro Tumor Cell Lines

While the primary focus of many studies has been on T-lymphocytic leukemia, the potential of this compound extends to other cancer types. As a purine nucleoside analog, it belongs to a class of compounds that have demonstrated broad antitumor activity against various indolent lymphoid malignancies. nih.govresearchgate.net Further research is needed to establish a comprehensive profile of its activity across a wide range of tumor cell lines.

Mechanistic Studies of Cellular Interference

Role in Modulating Nucleic Acid Synthesis and Integrity

The fundamental mechanism by which nucleoside analogs like this compound exert their cytotoxic effects is through the disruption of nucleic acid synthesis and integrity. These compounds, due to their structural similarity to endogenous nucleosides, can be recognized by cellular enzymes and incorporated into DNA and RNA. This incorporation can lead to the termination of the growing nucleic acid chain, thereby halting replication and transcription. Furthermore, the presence of the analog within the nucleic acid can compromise its structural integrity, leading to DNA damage and triggering apoptosis. The anticancer mechanisms of purine nucleoside analogs often rely on the inhibition of DNA synthesis and the induction of programmed cell death. nih.govresearchgate.net

Exploration of Specific Intracellular Signaling Pathways Affected by PNP Inhibition

A key molecular target of this compound is the enzyme purine nucleoside phosphorylase (PNP). nih.gov This enzyme plays a crucial role in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate (B8699412) or 2'-deoxyribose-1-phosphate.

This compound acts as a competitive inhibitor of human erythrocytic PNP, with a reported Ki value of 1.8 x 10⁻⁷ M. nih.gov This makes it a significantly more potent inhibitor than related 9-deazapurine ribonucleosides such as 9-deazaguanosine (Ki = 29 x 10⁻⁷ M) and 9-deazainosine (B10777976) (Ki = 20 x 10⁻⁷ M). nih.gov The inhibition of PNP by this compound leads to an accumulation of the enzyme's substrates, including deoxyguanosine. This elevated level of deoxyguanosine is then available for phosphorylation to deoxyguanosine triphosphate (dGTP). Increased intracellular concentrations of dGTP are known to be cytotoxic, particularly to T-cells, as dGTP can inhibit ribonucleotide reductase, an enzyme essential for the synthesis of all four deoxyribonucleotides required for DNA replication. This disruption of the deoxynucleotide pool balance ultimately leads to the inhibition of DNA synthesis and cell death.

CompoundKi Value (Human Erythrocytic PNP)Reference
This compound1.8 x 10⁻⁷ M nih.gov
9-Deazainosine20 x 10⁻⁷ M nih.gov
9-Deazaguanosine29 x 10⁻⁷ M nih.gov

Antiviral Research Applications

General Interference with Viral Replication Cycles

Extensive literature searches did not yield specific research findings on the direct interference of this compound with viral replication cycles. While research has been conducted on related compounds, such as 9-deazaguanosine derivatives and other nucleoside analogs, data detailing the specific antiviral activity and the precise points of intervention in the viral life cycle for this compound are not available in the reviewed scientific literature. Therefore, a data table summarizing such findings cannot be constructed.

Proposed Mechanisms of Antiviral Action for Nucleoside Analogs

Nucleoside analogs represent a cornerstone of antiviral therapy, and their mechanisms of action are generally well-understood. atsu.edu These compounds are synthetic molecules that mimic natural nucleosides, the fundamental building blocks of DNA and RNA. atsu.edu Their antiviral efficacy stems from their ability to interfere with the synthesis of viral nucleic acids, a process essential for viral replication. atsu.edunih.gov For a nucleoside analog to exert its antiviral effect, it must first be transported into the host cell and then biochemically converted into its active triphosphate form by cellular or viral enzymes. nih.gov This active triphosphate metabolite can then target viral polymerases.

The primary proposed mechanisms through which nucleoside analogs inhibit viral replication include:

Inhibition of Viral Polymerase: The triphosphate form of the nucleoside analog can act as a competitive inhibitor of the natural deoxyribonucleotide or ribonucleotide substrates of viral DNA or RNA polymerases. atsu.edu By binding to the active site of the polymerase, the analog prevents the incorporation of the natural nucleosides, thereby halting the elongation of the nucleic acid chain.

Chain Termination: If the nucleoside analog is incorporated into the growing viral DNA or RNA strand, it can act as a chain terminator. atsu.edu This often occurs because the analog lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to the premature termination of the nucleic acid chain. atsu.edu

Viral Mutagenesis: Some nucleoside analogs can be incorporated into the viral genome and cause mutations during subsequent rounds of replication. This increase in mutations can lead to the production of non-viable or attenuated viral particles.

The selectivity of nucleoside analogs for viral polymerases over host cell polymerases is a critical factor in their therapeutic utility. This selectivity can be attributed to a higher affinity of the analog triphosphate for the viral enzyme or more efficient phosphorylation of the analog by viral kinases.

Applications As Molecular Probes and Biochemical Tools

Radiolabeling with Iodine Isotopes for Research Applications

The presence of a stable iodine atom in the structure of 5'-Deoxy-5'-iodo-9-deazainosine makes it an ideal candidate for radiolabeling. ontosight.ai By replacing the stable iodine with one of its radioactive isotopes, the compound is transformed into a radiotracer that can be monitored and quantified in biological experiments. ontosight.ai

The introduction of radioactive iodine into a molecule, or radioiodination, can be achieved through several established synthetic methods. The choice of method often depends on the specific isotope being used, the stability of the target molecule, and the desired radiochemical yield. nih.govmdpi.com For a precursor like 5'-deoxy-9-deazainosine, the following strategies are applicable:

Electrophilic Substitution: This is a common method for radioiodination where an electrophilic iodine species (like I⁺) is generated in situ using an oxidizing agent. researchgate.net Reagents such as Chloramine-T or Iodogen are widely used to oxidize the radioactive sodium iodide (Na*I) provided by isotope suppliers. nih.gov The resulting electrophilic iodine can then react with a suitable precursor molecule.

Nucleophilic Substitution (Halogen Exchange): This strategy involves the replacement of a leaving group, such as a tosylate or a different halogen (e.g., bromine), with a radioactive iodide anion (*I⁻). nih.gov The reaction is typically performed in a suitable solvent and may be catalyzed by copper salts to improve efficiency. nih.gov For this compound, this would involve synthesizing a precursor with a better leaving group at the 5' position.

Iododestannylation: A highly efficient and clean method involves the use of an organotin precursor, such as a trimethylstannyl or tributylstannyl derivative. researchgate.net The carbon-tin bond is readily cleaved by reaction with radioactive iodine in the presence of a mild oxidizing agent, leading to the formation of the radioiodinated product with high specific activity. This method is often preferred for sensitive molecules as it proceeds under gentle conditions. researchgate.net

The selection of the iodine isotope is critical and depends on the intended application, with each isotope having distinct decay properties. nih.gov

Table 1: Properties of Common Iodine Isotopes in Research

IsotopeHalf-LifePrincipal Emission(s)Primary Application
Iodine-123 (¹²³I) 13.22 hoursGamma (159 keV)Diagnostic Imaging (SPECT) nih.gov
Iodine-124 (¹²⁴I) 4.18 daysPositron (β⁺), GammaDiagnostic Imaging (PET)
Iodine-125 (¹²⁵I) 59.4 daysGamma (35.5 keV), X-rayIn vitro assays, preclinical research nih.gov
Iodine-131 (¹³¹I) 8.02 daysBeta (β⁻), Gamma (364 keV)Therapy, Imaging wikipedia.orgresearchgate.net

Once radiolabeled, this compound can be used to trace its path through biological systems, providing invaluable data in preclinical studies. ontosight.aiwuxiapptec.com These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. wuxiapptec.com

By administering the radiolabeled analog to cell cultures (in vitro) or animal models (in vivo), researchers can track its journey. wuxiapptec.com Techniques like autoradiography, gamma counting, or advanced imaging modalities like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) allow for the visualization and quantification of the compound's concentration in various tissues and organs over time. nih.gov This information helps to identify metabolic pathways, determine the rate of clearance from the body, and reveal where the compound accumulates. wuxiapptec.com Such preclinical pharmacokinetic and biodistribution data are fundamental in the development of new therapeutic agents. wuxiapptec.comnih.gov

Application in Studying Nucleic Acid Structure and Function

Beyond its use as a radiotracer, the iodinated nucleoside analog serves as a powerful tool for probing the structure and function of DNA and RNA. ontosight.ainih.gov A key application is in the non-enzymatic ligation of DNA oligonucleotides. nih.gov

Traditionally, joining strands of DNA requires enzymes like DNA ligase. However, chemical ligation methods offer advantages, including lower cost and the ability to join strands containing non-natural modifications. nih.govglenresearch.com The 5'-iodo group in a nucleoside like 5'-iodothymidine has been shown to be highly effective for this purpose. nih.gov In this process, an oligonucleotide containing a 5'-iodo modification is reacted with a second oligonucleotide that has a 3'-phosphorothioate group. The iodide acts as an excellent leaving group, allowing the sulfur of the phosphorothioate (B77711) to attack the 5'-carbon, forming a stable phosphorothioate diester bond and thus ligating the two DNA strands. nih.gov

This method is particularly valuable because the 5'-iodo group is significantly more stable under standard DNA synthesis and deprotection conditions (e.g., treatment with ammonia) compared to other leaving groups like tosylates. nih.gov This stability ensures higher yields of the desired full-length DNA product, making it a robust method for constructing large, custom-designed DNA molecules, including circular DNA, for various research purposes. nih.gov

Table 2: Comparison of DNA Ligation Methods

FeatureEnzymatic Ligation (e.g., T4 DNA Ligase)Chemical Ligation (using 5'-Iodonucleoside)
Catalyst Protein enzymeChemical reaction, no enzyme required nih.gov
Substrate Scope Generally restricted to natural DNA/RNACan ligate strands with non-natural modifications nih.gov
Ligation Junction Natural phosphodiester bondModified linkage (e.g., phosphorothioate) nih.gov
Cost Can be expensive on a preparative scalePotentially more cost-effective nih.gov
Stability of Precursors Stable5'-iodonucleoside is highly stable during synthesis nih.gov

Development as Chemical Sequencing Tags and Metabolic Labels

The unique chemical handle provided by the iodine atom opens up possibilities for using this compound in nucleic acid sequencing and as a metabolic label to monitor DNA synthesis.

Classic DNA sequencing methods, such as Maxam-Gilbert sequencing, rely on base-specific chemical modification followed by cleavage of the DNA backbone. wikipedia.orgmicrobenotes.com The resulting fragments of different lengths are then separated by gel electrophoresis to determine the sequence. wikipedia.org While largely supplanted by modern techniques, the principle of using chemical reactivity to gain sequence information remains relevant.

The carbon-iodine bond in this compound could potentially be exploited as a chemical sequencing tag. Its presence introduces a unique point of reactivity in a DNA strand. It could be targeted by specific chemical reactions that induce cleavage only at the site of the iodinated nucleotide, creating a set of fragments that could be analyzed.

Furthermore, in modern mass spectrometry-based sequencing, heavy atoms can serve as mass tags. nih.gov By incorporating this compound into a DNA fragment, the significant mass of the iodine atom would produce a distinct isotopic signature, allowing for precise identification and validation of sequences, particularly in resolving ambiguities in complex or repetitive regions. nih.gov

Metabolic labeling is a powerful technique to study dynamic cellular processes like DNA replication. researchgate.net The strategy involves providing cells with a modified nucleoside that they can take up and incorporate into newly synthesized DNA through the cell's own salvage pathways. nih.govresearchgate.net These "tagged" DNA strands can then be detected and analyzed.

This compound is a candidate for use as a metabolic label. When introduced to cells, it can be metabolized and incorporated into the genome during DNA synthesis. researchgate.net The incorporated iodine atom then acts as a label. If a radioactive isotope of iodine is used, the newly synthesized DNA can be detected by its radioactivity. ontosight.ai Alternatively, the carbon-iodine bond itself could be targeted for detection using specific chemical reactions, similar to the "click chemistry" used with other nucleoside analogs like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). researchgate.net This would allow researchers to specifically isolate, quantify, or visualize DNA that was synthesized during the time the cells were exposed to the label, providing a snapshot of cellular proliferation and DNA dynamics.

Future Directions in Academic Research

Exploration of Highly Selective Enzyme Inhibitors with Novel Scaffolds

The 9-deazapurine core of 5'-Deoxy-5'-iodo-9-deazainosine provides a stable scaffold for designing potent enzyme inhibitors. Future research will likely focus on creating novel analogs with enhanced selectivity for specific enzyme targets. This compound has been identified as a powerful competitive inhibitor of human erythrocytic purine (B94841) nucleoside phosphorylase (PNP), exhibiting a Ki value of 1.8 x 10⁻⁷ M. nih.gov This makes it one of the most potent nucleoside inhibitors of this enzyme discovered to date. nih.gov

Researchers are exploring modifications to the 9-deazapurine scaffold to improve binding affinity and selectivity. acs.org The exploration of different substituents at various positions of the purine ring and the sugar moiety can lead to inhibitors with tailored specificities for PNPs from different species or for other related enzymes in the purine metabolic pathway. The development of inhibitors based on acyclic nucleoside phosphonates bearing a 9-deazahypoxanthine nucleobase is one such promising avenue. uochb.cz

Table 1: Comparative Inhibition Constants (Ki) of 9-Deazapurine Ribonucleosides against Human Erythrocytic PNP nih.gov

CompoundKi (M)
This compound1.8 x 10⁻⁷
9-Deazainosine (B10777976)20 x 10⁻⁷
9-Deazaguanosine29 x 10⁻⁷

Advanced Mechanistic Studies in Complex Biological Systems (excluding human trials)

Understanding the precise molecular interactions between this compound and its target enzyme, PNP, is critical. The binding of 9-deazapurine-based inhibitors to PNP involves a combination of hydrogen bonding, ion-pair interactions, and hydrophobic interactions within the enzyme's active site. pnas.org The 9-deazahypoxanthine group is known to interact with key residues such as Asn243. pnas.org

Future mechanistic studies in non-human biological systems, such as in cell lines or animal models, will be instrumental in elucidating the downstream effects of PNP inhibition by this compound. For instance, in MOLT-3 human T-cell lymphoblastic leukemia cells, this compound has been shown to potentiate the growth-inhibitory effects of 2'-deoxyguanosine (B1662781). nih.gov Investigating the metabolic flux and signaling pathway alterations following treatment with this inhibitor in various model organisms can provide a deeper understanding of its biological consequences.

Integration of Multi-Omics Approaches to Uncover Broader Biological Impacts

To gain a comprehensive understanding of the cellular response to this compound, the integration of multi-omics approaches is essential. nih.govmdpi.com Techniques such as proteomics, metabolomics, and transcriptomics can provide a global view of the changes occurring within a biological system upon PNP inhibition. nih.govnih.govmdpi.com

For example, a proteomics study could identify changes in protein expression levels that are downstream of PNP inhibition, while metabolomics could reveal the accumulation or depletion of specific metabolites in the purine salvage pathway and connected metabolic networks. nih.govutmb.edu This integrated approach can help to identify novel off-target effects and to construct a more complete picture of the compound's mechanism of action. While specific multi-omics studies on this compound are yet to be extensively published, the application of these technologies to other enzyme inhibitors has proven to be a powerful tool for dissecting complex biological responses. harvard.edu

Development of Next-Generation Molecular Probes Based on this compound Architecture

The unique chemical structure of this compound makes it an attractive scaffold for the development of molecular probes. nih.gov These probes can be designed to visualize and study the activity of PNP and other enzymes in real-time within living cells and organisms, excluding human subjects.

By attaching fluorescent dyes or other reporter molecules to the 9-deazapurine core, researchers can create probes that signal the binding event to the target enzyme. The development of such probes would be invaluable for high-throughput screening of new inhibitor candidates and for studying the dynamic regulation of purine metabolism in various biological contexts. The design strategies for such probes often involve linking the inhibitor scaffold to a fluorophore, where the fluorescence properties change upon binding to the target protein.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing 5'-Deoxy-5'-iodo-9-deazainosine, and how can purity be validated?

  • Methodology : Use nucleoside phosphorylation strategies with iodine substitution at the 5' position, followed by deaza modification. Purification via reverse-phase HPLC or column chromatography is recommended. Validate purity using LC-MS (mass accuracy < 2 ppm) and 1H/13C NMR (δ values compared to analogs like 5′-S-Methyl-5′-thioinosine ). For quantification, integrate proton signals against internal standards (e.g., TMS) .

Q. How can structural integrity be confirmed using spectroscopic and crystallographic techniques?

  • Methodology :

  • X-ray crystallography : Co-crystallize with adenosine deaminase or other binding proteins to resolve the iodinated 5' position and deaza ring. Compare bond lengths (e.g., C-I ≈ 2.09 Å) to known iodinated nucleosides .
  • NMR : Assign peaks via 2D COSY and HSQC, focusing on the deaza moiety (absence of N9 proton) and iodine-induced deshielding at C5' .
  • FT-IR : Confirm C-I stretching vibrations (500–600 cm⁻¹) and deaza ring vibrations (1600–1650 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of adenosine receptor binding affinity?

  • Methodology :

  • Competitive binding assays : Use HEK-293 cells expressing human A1/A2A receptors. Incubate with 10 nM [3H]-CCPA (A1) or [3H]-ZM241385 (A2A) and varying compound concentrations (0.1–100 μM). Calculate IC50 via nonlinear regression (GraphPad Prism). Compare to 5′-Deoxy-5′-methylthioadenosine (MTA), a known A1 agonist (IC50 ≈ 0.5 μM) .
  • cAMP modulation : Measure intracellular cAMP levels in CHO cells using ELISA after 30-minute exposure to 1–100 μM compound .

Advanced Research Questions

Q. How can metabolic stability studies be designed to assess this compound's pharmacokinetics?

  • Methodology :

  • Liver microsomal assays : Incubate 1 μM compound with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Sample at 0, 15, 30, 60 min. Quantify remaining compound via LC-MS/MS. Calculate half-life (t1/2) using first-order kinetics .
  • Plasma stability : Assess degradation in 50% rat plasma at 37°C over 24 hours. Compare to methylenephosphonate analogs (t1/2 > 6 hours) .

Q. What experimental strategies resolve contradictions in efficacy across cellular models (e.g., cancer vs. immune cells)?

  • Methodology :

  • Dose-response profiling : Test 0.1–100 μM in HeLa (cancer) vs. Jurkat (immune) cells. Use RNA-seq to identify differential pathway activation (e.g., apoptosis vs. cytokine signaling) .
  • Receptor knockout models : CRISPR-Cas9 knockout of A1/A2A receptors in target cells. Re-test efficacy to isolate receptor-dependent effects .

Q. How can structural modifications enhance target selectivity and reduce off-target effects?

  • Methodology :

  • SAR studies : Synthesize derivatives with substituents at the 2' or 3' positions (e.g., fluoro, methoxy). Screen against kinase panels (e.g., Eurofins KinaseProfiler) to assess off-target inhibition .
  • Molecular docking : Use AutoDock Vina to model interactions with A1 receptor (PDB: 6D9H). Prioritize modifications improving hydrogen bonding (e.g., 2'-OH → OMe) .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50 values across studies?

  • Methodology :

  • Standardize assay conditions : Control pH (7.4), temperature (37°C), and cell passage number (<20). Use identical receptor isoforms (e.g., human A1 vs. rat A1).
  • Meta-analysis : Pool data from ≥5 studies (e.g., Web of Science, PubMed). Apply random-effects models to calculate weighted mean IC50 and 95% CI .

Key Research Tools Referenced

TechniqueApplicationReference
LC-MS/MSPurity validation, metabolic stability
X-ray crystallographyStructural confirmation
Competitive binding assaysReceptor affinity
CRISPR-Cas9 knockoutMechanism validation

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.